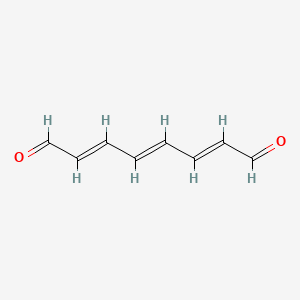
Methyl 3-bromo-6-cyanopyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester is a chemical compound with the molecular formula C8H5BrN2O2. It is a derivative of pyridinecarboxylic acid, featuring bromine and cyano functional groups, and is commonly used in various chemical reactions and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester typically involves the bromination and cyanation of pyridinecarboxylic acid derivatives. One common method is the bromination of 2-pyridinecarboxylic acid followed by the introduction of a cyano group. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and cyanation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution Reactions: Products include substituted pyridine derivatives.
Reduction Reactions: Products include amine derivatives.
Ester Hydrolysis: Products include 2-pyridinecarboxylic acid, 3-bromo-6-cyano-.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new chemical reactions.
Biology: In the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Pyridinecarboxylic acid, 3-bromo-, methyl ester
- 2-Pyridinecarboxylic acid, 6-cyano-, methyl ester
- 2-Pyridinecarboxylic acid, 3-bromo-6-chloro-, methyl ester
Uniqueness
2-Pyridinecarboxylic acid, 3-bromo-6-cyano-, methyl ester is unique due to the presence of both bromine and cyano groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical and biological research applications.
Eigenschaften
CAS-Nummer |
61880-93-1 |
|---|---|
Molekularformel |
C8H5BrN2O2 |
Molekulargewicht |
241.04 g/mol |
IUPAC-Name |
methyl 3-bromo-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C8H5BrN2O2/c1-13-8(12)7-6(9)3-2-5(4-10)11-7/h2-3H,1H3 |
InChI-Schlüssel |
DRDRLVDXPCYXDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=N1)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3(2H)-Furanone, 5-[(dimethylamino)methyl]-2-methyl-](/img/structure/B14078786.png)

![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078802.png)
![Cadmate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-(9CI)](/img/structure/B14078815.png)

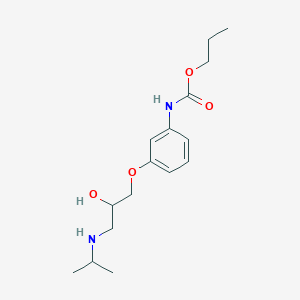
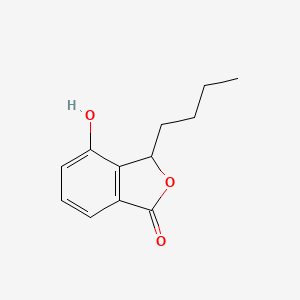


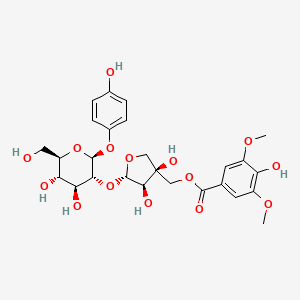
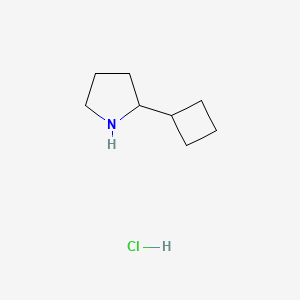
![6-Amino-4-[(3-chloro-4-fluorophenyl)amino]-7-quinazolinol](/img/structure/B14078845.png)
![5-(2-hydroxy-4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14078847.png)
